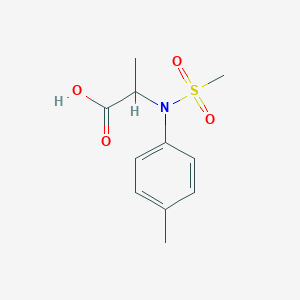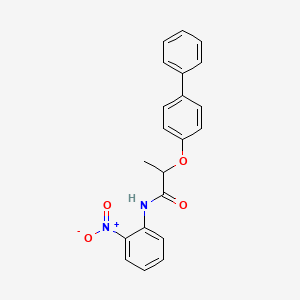![molecular formula C14H19ClN2 B4174242 N-[(1-methyl-1H-pyrrol-2-yl)methyl]-1-phenylethanamine hydrochloride](/img/structure/B4174242.png)
N-[(1-methyl-1H-pyrrol-2-yl)methyl]-1-phenylethanamine hydrochloride
Vue d'ensemble
Description
N-[(1-methyl-1H-pyrrol-2-yl)methyl]-1-phenylethanamine hydrochloride, also known as MPPE, is a chemical compound that has been extensively studied for its potential use in scientific research. This compound is a selective agonist for the trace amine-associated receptor 1 (TAAR1), which plays a role in regulating neurotransmitter release in the brain.
Mécanisme D'action
N-[(1-methyl-1H-pyrrol-2-yl)methyl]-1-phenylethanamine hydrochloride acts as a selective agonist for TAAR1, which is a G protein-coupled receptor that is expressed in various regions of the brain. When N-[(1-methyl-1H-pyrrol-2-yl)methyl]-1-phenylethanamine hydrochloride binds to TAAR1, it activates a signaling pathway that leads to the release of neurotransmitters such as dopamine, norepinephrine, and serotonin. This activation can have a variety of effects on brain function, including modulation of mood, motivation, and cognition.
Biochemical and Physiological Effects:
Studies have shown that N-[(1-methyl-1H-pyrrol-2-yl)methyl]-1-phenylethanamine hydrochloride can have a variety of biochemical and physiological effects. For example, N-[(1-methyl-1H-pyrrol-2-yl)methyl]-1-phenylethanamine hydrochloride has been shown to increase dopamine release in the prefrontal cortex, which may have implications for the treatment of schizophrenia. N-[(1-methyl-1H-pyrrol-2-yl)methyl]-1-phenylethanamine hydrochloride has also been shown to increase locomotor activity in rodents, which suggests that it may have stimulant-like effects. Additionally, N-[(1-methyl-1H-pyrrol-2-yl)methyl]-1-phenylethanamine hydrochloride has been shown to increase heart rate and blood pressure in rats, which suggests that it may have cardiovascular effects.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-[(1-methyl-1H-pyrrol-2-yl)methyl]-1-phenylethanamine hydrochloride in lab experiments is that it is a selective agonist for TAAR1, which allows for more specific and targeted manipulation of neurotransmitter release. However, one limitation of using N-[(1-methyl-1H-pyrrol-2-yl)methyl]-1-phenylethanamine hydrochloride is that it has not been extensively studied in humans, so its effects on human physiology and behavior are not well understood.
Orientations Futures
There are several future directions for the study of N-[(1-methyl-1H-pyrrol-2-yl)methyl]-1-phenylethanamine hydrochloride. One area of interest is in the development of new treatments for addiction and drug abuse. N-[(1-methyl-1H-pyrrol-2-yl)methyl]-1-phenylethanamine hydrochloride has been shown to modulate dopamine release in the brain, which suggests that it may be a promising target for the development of new medications for addiction. Another area of interest is in the study of the role of TAAR1 in various neurological and psychiatric disorders, such as schizophrenia, depression, and anxiety. Finally, future research could focus on the development of new compounds that target TAAR1 with greater specificity and efficacy.
Applications De Recherche Scientifique
N-[(1-methyl-1H-pyrrol-2-yl)methyl]-1-phenylethanamine hydrochloride has been studied for its potential use in a variety of scientific research applications. One area of interest is in the study of addiction and drug abuse, as TAAR1 has been shown to play a role in the regulation of dopamine release in the brain. N-[(1-methyl-1H-pyrrol-2-yl)methyl]-1-phenylethanamine hydrochloride has also been studied for its potential use in the treatment of schizophrenia, as TAAR1 has been shown to modulate the activity of dopaminergic neurons in the prefrontal cortex.
Propriétés
IUPAC Name |
N-[(1-methylpyrrol-2-yl)methyl]-1-phenylethanamine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2.ClH/c1-12(13-7-4-3-5-8-13)15-11-14-9-6-10-16(14)2;/h3-10,12,15H,11H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HROYNJMLGQGKSE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NCC2=CC=CN2C.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19ClN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.77 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(1-methyl-1H-pyrrol-2-yl)methyl]-1-phenylethanamine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N~1~-[4-(benzyloxy)phenyl]-N~2~-[(4-fluorophenyl)sulfonyl]alaninamide](/img/structure/B4174161.png)
![7-(3-fluorophenyl)-5-(3-methoxyphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B4174163.png)
![1-{4-[3-(2,6-dimethyl-4-morpholinyl)-2-hydroxypropoxy]phenyl}-1-propanone hydrochloride](/img/structure/B4174173.png)

![N~2~-(4-ethylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]-N~1~-[2-(4-morpholinylcarbonyl)phenyl]glycinamide](/img/structure/B4174184.png)
![N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-2-(2-pyridinylthio)acetamide](/img/structure/B4174192.png)

![N-(3,5-dimethylphenyl)-N-[2-(4-ethyl-1-piperazinyl)-1-methyl-2-oxoethyl]methanesulfonamide](/img/structure/B4174203.png)
![N~2~-[4-(benzyloxy)phenyl]-N~1~-{2-[(2-furylmethyl)thio]ethyl}-N~2~-(methylsulfonyl)glycinamide](/img/structure/B4174210.png)
![N-cyclohexyl-2-[(2-methoxyethyl)amino]-N-methyl-5-nitrobenzamide](/img/structure/B4174213.png)
![4-chloro-N-[2-(4-chlorophenyl)-2-oxoethyl]-N-(1,3-dioxooctahydro-2H-isoindol-2-yl)benzamide](/img/structure/B4174216.png)
![N-[5-(4-bromobenzyl)-1,3-thiazol-2-yl]-2-(2,5-dimethylphenoxy)acetamide](/img/structure/B4174226.png)
![N-[2-(diethylamino)ethyl]-4-{[(1-phenylcyclopentyl)carbonyl]amino}benzamide](/img/structure/B4174230.png)
![ethyl 4-[N-(3,4-dimethylphenyl)-N-(methylsulfonyl)alanyl]-1-piperazinecarboxylate](/img/structure/B4174251.png)